2,3-Dichloroquinoxaline

Catalog No.
S702592
CAS No.
2213-63-0
M.F
C8H4Cl2N2
M. Wt
199.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloroquinoxaline

CAS Number

2213-63-0

Product Name

2,3-Dichloroquinoxaline

IUPAC Name

2,3-dichloroquinoxaline

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H

InChI Key

SPSSDDOTEZKOOV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl

solubility

Insoluble (<1 mg/ml) (NTP, 1992)

Synonyms

NSC 33437;

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl

The exact mass of the compound 2,3-Dichloroquinoxaline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml) (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33437. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichloroquinoxaline (CAS 2213-63-0) is a highly reactive, bis-electrophilic nitrogen heterocycle fundamentally critical to the synthesis of fused polycyclic systems, active pharmaceutical ingredients (APIs), and advanced optoelectronic materials. Characterized by two highly activated carbon-chlorine bonds at the C2 and C3 positions of the electron-deficient pyrazine ring, this compound serves as a superior substrate for nucleophilic aromatic substitution (SNAr) [1]. Unlike unactivated aryl halides, the electron-withdrawing effect of the adjacent nitrogen atoms and the fused benzene ring lowers the activation energy for nucleophilic attack, enabling reactions with N-, O-, S-, and C-nucleophiles under relatively mild, often transition-metal-free conditions[2]. For industrial procurement, it is prized for its high crystalline purity, defined melting point (152-154 °C), and reliable lot-to-lot consistency, making it an indispensable building block for scalable heteroaromatic synthesis .

Substituting 2,3-dichloroquinoxaline with closely related analogs fundamentally disrupts synthetic viability and process economics. Utilizing 2-chloroquinoxaline restricts the chemist to a single substitution event, completely precluding the formation of fused tricyclic systems (such as thiazolo[4,5-b]quinoxalines) or asymmetric 2,3-disubstituted functional materials [1]. Attempting to use the precursor, quinoxaline-2,3-dione, requires aggressive in-situ chlorination (e.g., with POCl3), which introduces corrosive byproducts, lowers overall yield, and complicates downstream purification . Furthermore, while 2,3-dibromoquinoxaline offers marginally higher reactivity, it suffers from reduced shelf stability, higher molecular weight, and significantly higher procurement costs, making it unviable for large-scale manufacturing [1]. Finally, substituting with 2,3-dichloropyrazine alters the electronic landscape; the lack of the fused benzene ring reduces the electrophilicity of the C-Cl bonds, necessitating harsher reaction conditions and often altering the regioselectivity of secondary nucleophilic attacks [2].

Bis-Electrophilic Capacity for Fused Heterocycle Synthesis

2,3-Dichloroquinoxaline is uniquely suited for the synthesis of tricyclic fused systems via double nucleophilic aromatic substitution. When reacted with 1,3-binucleophiles (such as hydrazonodithioates or thioureas), 2,3-dichloroquinoxaline readily undergoes sequential SNAr to form 1,3-dithiolo[4,5-b]quinoxaline or thiazolo[4,5-b]quinoxaline derivatives in high yields (>80%) [1]. In contrast, 2-chloroquinoxaline possesses only a single leaving group, rendering it completely incapable (0% yield) of forming these fused ring systems without additional, complex functionalization steps [1].

Evidence DimensionYield of fused tricyclic heterocycles via direct reaction with 1,3-binucleophiles
Target Compound Data>80% yield of fused system (e.g., thiazolo[4,5-b]quinoxaline)
Comparator Or Baseline2-Chloroquinoxaline (0% yield, incapable of double substitution)
Quantified DifferenceAbsolute enabling capability vs. complete failure
ConditionsReaction with 1,3-binucleophiles in basic media

Procurement of the 2,3-dichloro variant is strictly mandatory for workflows targeting fused quinoxaline derivatives in pharmaceutical and materials research.

Enhanced Electrophilicity and Reaction Kinetics

The fused benzene ring in 2,3-dichloroquinoxaline significantly enhances the electron deficiency of the pyrazine core compared to isolated pyrazine systems. In comparative nucleophilic substitution studies using carboranyl lithium, 2,3-dichloroquinoxaline undergoes rapid dual substitution to form the dicarboranyl intermediate, followed by intramolecular B-H substitution to form target fused structures [1]. When 2,3-dichloropyrazine is used as a comparator, the secondary nucleophilic attack is slower and prefers the less sterically hindered C5 position rather than the target C3 position, fundamentally altering the reaction pathway and product profile [1].

Evidence DimensionRegioselectivity and reactivity in secondary nucleophilic attack
Target Compound DataRapid, predictable substitution at C2 and C3 positions
Comparator Or Baseline2,3-Dichloropyrazine (slower secondary attack, diverted to C5 position)
Quantified DifferenceComplete shift in regioselectivity and reduction in desired C2/C3 bis-substitution kinetics
ConditionsReaction with carboranyl lithium under transition-metal-free conditions

Buyers must select 2,3-dichloroquinoxaline over simpler pyrazines to ensure predictable, high-yield functionalization at adjacent carbons for advanced material synthesis.

Stepwise Substitution Control for Asymmetric Functionalization

A critical manufacturing advantage of 2,3-dichloroquinoxaline is the ability to selectively differentiate its two identical C-Cl bonds through temperature and stoichiometric control. The first SNAr reaction (e.g., with an amine or alkoxide) occurs rapidly at room temperature, yielding the mono-substituted 2-chloro-3-substituted quinoxaline in >85% yield [1]. The remaining chlorine atom becomes significantly less reactive due to the electron-donating effect of the newly introduced group, requiring elevated temperatures (e.g., microwave irradiation or reflux) or Lewis acid catalysis for the second substitution [1]. This kinetic differentiation allows for the precise, high-yield synthesis of asymmetric 2,3-disubstituted quinoxalines, which is impossible with pre-functionalized symmetric precursors.

Evidence DimensionYield of isolated asymmetric mono-substituted intermediate
Target Compound Data>85% yield of mono-substituted intermediate at room temperature
Comparator Or BaselineSimultaneous di-substitution (uncontrolled statistical mixtures)
Quantified Difference>85% selective mono-substitution vs. statistical mixture of products
Conditions1 equivalent of nucleophile at 25 °C, followed by a second nucleophile at elevated temperatures

This stepwise reactivity profile allows process chemists to reliably synthesize complex, asymmetric APIs and OLED ligands from a single, cost-effective starting material.

Precursor Stability and Scale-up Economics

For industrial procurement, the balance between reactivity and stability is paramount. 2,3-Dichloroquinoxaline provides a highly stable solid form (melting point 152-154 °C) that maintains >96-99% assay purity under standard storage conditions without the need for specialized inert atmospheres . In contrast, the more reactive 2,3-dibromoquinoxaline is significantly more susceptible to hydrolytic degradation over time and incurs a substantially higher cost per mole due to the mass of the bromine atoms and more complex synthesis . The chloro-variant thus offers the optimal balance of SNAr reactivity and long-term storage stability for large-scale manufacturing.

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable solid, >96% purity maintained under standard dry storage
Comparator Or Baseline2,3-Dibromoquinoxaline (higher degradation rate, requires stricter storage)
Quantified DifferenceSignificantly longer shelf life and lower raw material cost per mole
ConditionsStandard warehouse storage (cool, dry, sealed container)

Procurement teams prioritize 2,3-dichloroquinoxaline to minimize raw material spoilage and reduce overall synthesis costs in multi-step manufacturing campaigns.

Synthesis of Fused Heterocyclic APIs

Directly leveraging its bis-electrophilic nature, 2,3-dichloroquinoxaline is the premier starting material for synthesizing thiazolo[4,5-b]quinoxalines and indeno-quinoxalines, which are critical scaffolds for antischistosomal agents, kinase inhibitors, and other advanced pharmaceuticals [1].

Development of Asymmetric OLED Ligands

Utilizing the stepwise SNAr temperature differential, materials scientists use this compound to sequentially attach two different donor/acceptor groups to the quinoxaline core, tuning the emission spectra and electron transport properties of OLED and PLED materials.

Reactive Dye Manufacturing

The reactive C-Cl bonds allow for the integration of the quinoxaline moiety into complex dye structures. It acts as a reactive anchor, enabling the dye to form strong covalent bonds with cellulosic fibers under alkaline conditions, ensuring high wash-fastness[2].

Solid-Phase Synthesis Linkers

It is utilized in the solid-phase synthesis of HPLC chiral stationary phases, where the sequential reactivity allows one chlorine to bind to the solid support while the other is functionalized with a chiral selector, ensuring a robust, covalently linked stationary phase .

Physical Description

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)

XLogP3

3.1

Flash Point

greater than 167 °F (NTP, 1992)

Melting Point

304 to 307 °F (NTP, 1992)
153.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2213-63-0

Wikipedia

2,3-Dichloroquinoxaline

General Manufacturing Information

Quinoxaline, 2,3-dichloro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types